Sunitinib - 557795-19-4

Sunitinib

Catalog Number: EVT-282818
CAS Number: 557795-19-4
Molecular Formula: C22H27FN4O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sunitinib is a multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and antineoplastic properties. [] It acts by inhibiting the activity of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression. [] These receptors include:

  • Platelet-derived growth factor receptors (PDGFRα and PDGFRβ): Involved in cell proliferation and survival. [, ]
  • Vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3): Play a crucial role in angiogenesis. [, ]
  • Stem cell factor receptor (c-KIT): Contributes to tumor growth and survival. [, ]
  • Fms-like tyrosine kinase 3 (FLT3): Implicated in hematopoietic cell proliferation and survival. []
  • Colony stimulating factor 1 receptor (CSF1R): Regulates the differentiation and function of macrophages. []
  • Receptor tyrosine kinase rearranged during transfection (RET): Involved in cell growth and survival. [, ]
Future Directions
  • Overcoming Resistance: Developing strategies to overcome resistance to sunitinib remains a crucial area of research. [] This includes identifying new targets for combination therapies, developing novel sunitinib analogs with improved efficacy and reduced resistance potential, and exploring strategies to modulate the tumor microenvironment to enhance sunitinib's activity.
  • Personalized Medicine: Utilizing pharmacogenetic and biomarker information to personalize sunitinib therapy is a promising approach to improve treatment outcomes and minimize toxicity. [, ] This involves identifying genetic variations and biomarkers that predict response to sunitinib, as well as those associated with an increased risk of adverse effects.
  • Novel Applications: Exploring the potential applications of sunitinib in other disease settings, such as inflammatory and fibrotic disorders, is another area of interest. [] Sunitinib's ability to modulate inflammatory and angiogenic processes may have therapeutic benefits in these conditions.
Overview

Sunitinib is a small molecule that acts as a multi-targeted receptor tyrosine kinase inhibitor, primarily utilized in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. It functions by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptors and platelet-derived growth factor receptors. Sunitinib is commercially available as the malate salt form, enhancing its solubility and bioavailability.

Source

Sunitinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2006 for clinical use. It is synthesized from readily available chemical precursors, making it accessible for pharmaceutical manufacturing.

Classification

Sunitinib is classified as an antineoplastic agent and falls under the category of receptor tyrosine kinase inhibitors. Its mechanism of action is primarily through the inhibition of angiogenesis, which is critical for tumor growth and metastasis.

Synthesis Analysis

Methods

The synthesis of sunitinib involves several multi-step processes that can vary in complexity and yield. A notable method includes an improved synthesis route that utilizes commercially available materials in a solvent-free environment, enhancing efficiency and reducing costs.

Technical Details

Molecular Structure Analysis

Sunitinib has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a kinase inhibitor.

Structure

  • Chemical Formula: C22H26FN3O2
  • Molecular Weight: 398.46 g/mol
  • Crystal Structure: Sunitinib malate crystallizes in the monoclinic P2(1) space group, showcasing a layered structure with hydrophilic malate anions interspersed with hydrophobic sunitinib molecules .

Data

The molecular structure includes:

  • A fluorinated aromatic ring.
  • A pyrrole moiety.
  • An imidazole group which plays a critical role in its binding to target kinases.
Chemical Reactions Analysis

Sunitinib undergoes various chemical reactions during its synthesis which are crucial for forming its active structure.

Reactions

  1. Decarboxylation: This step converts carboxylic acids to hydrocarbons, essential for forming the pyrrole component.
  2. Formylation: Utilizes Vilsmeier-Haack reaction conditions to introduce aldehyde functionality into the pyrrole ring.
  3. Amidation: Involves coupling reactions that lead to the formation of amide bonds crucial for maintaining structural integrity .

Technical Details

Mechanism of Action

Sunitinib's mechanism of action involves selective inhibition of receptor tyrosine kinases that are pivotal in cancer progression.

Process

  1. Target Inhibition: Sunitinib binds to the ATP-binding site of multiple receptor tyrosine kinases, preventing their activation.
  2. Angiogenesis Inhibition: By blocking vascular endothelial growth factor receptors, sunitinib disrupts blood supply to tumors, inhibiting their growth.
  3. Cell Proliferation Modulation: This compound also affects pathways related to cell proliferation and survival, contributing to its antitumor effects .

Data

Clinical studies have shown significant reductions in tumor size among patients treated with sunitinib compared to control groups.

Physical and Chemical Properties Analysis

Sunitinib exhibits specific physical and chemical properties that influence its pharmacological efficacy.

Physical Properties

  • Appearance: Typically presented as a yellow crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sunitinib is stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is approximately 150°C .
Applications

Sunitinib is primarily used in oncology for treating:

  • Renal cell carcinoma.
  • Gastrointestinal stromal tumors.
  • Pancreatic neuroendocrine tumors.

Additionally, ongoing research explores its potential applications in other malignancies and as part of combination therapies for enhanced efficacy against resistant cancer types .

Properties

CAS Number

557795-19-4

Product Name

Sunitinib

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1C(=C(N=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Solubility

25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Synonyms

5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
SU 011248
SU 11248
SU-011248
SU-11248
SU011248
SU11248
sunitinib
sunitinib malate
Sutent

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.